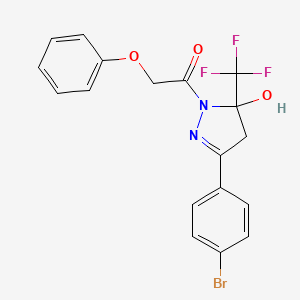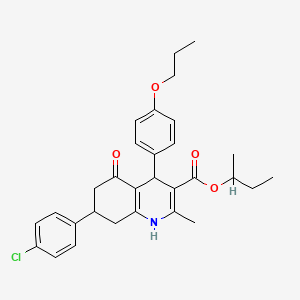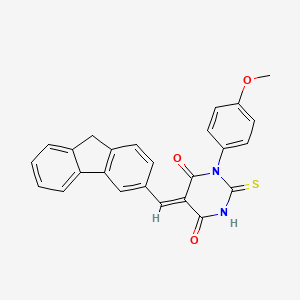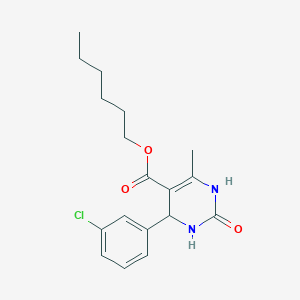![molecular formula C22H26F2N2O2 B5144003 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide, also known as DFB, is a synthetic compound that belongs to the class of piperidine derivatives. DFB is widely used in scientific research due to its unique properties and mechanism of action. In
Mecanismo De Acción
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve memory, and regulate appetite and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a useful tool to study the function of the endocannabinoid system. It has also been shown to have high selectivity and potency, making it a useful tool for studying the effects of FAAH inhibition. However, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of research is the development of more potent and selective FAAH inhibitors. Another potential area of research is the study of the long-term effects of FAAH inhibition. Additionally, the study of the effects of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide on other physiological processes, such as metabolism and immune function, could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process. The first step involves the reaction between 4-(difluoromethoxy)benzyl chloride and piperidine in the presence of a base to form 1-[4-(difluoromethoxy)benzyl]-4-piperidinol. The second step involves the reaction between 1-[4-(difluoromethoxy)benzyl]-4-piperidinol and N-phenylpropanamide in the presence of a dehydrating agent to form 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide.
Aplicaciones Científicas De Investigación
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been extensively used in scientific research as a tool to study the function of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Propiedades
IUPAC Name |
3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2/c23-22(24)28-20-9-6-18(7-10-20)16-26-14-12-17(13-15-26)8-11-21(27)25-19-4-2-1-3-5-19/h1-7,9-10,17,22H,8,11-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRTFFCJMFJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)

![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)


![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)

![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)